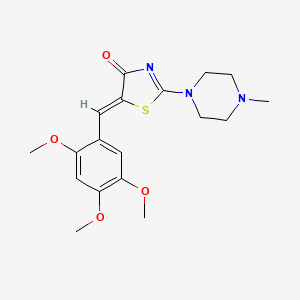![molecular formula C19H14ClN3O3S B11601383 (6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11601383.png)
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxybenzylidene group, and a thiazolo-triazole core
Métodos De Preparación
The synthesis of (6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiazolo-Triazole Core: This step involves the cyclization of appropriate precursors to form the thiazolo-triazole core. Commonly used reagents include thioamides and hydrazides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Addition of the Dimethoxybenzylidene Group: The final step involves the condensation of the dimethoxybenzylidene group with the thiazolo-triazole core, typically using aldehydes and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
1-(4-Fluorophenyl)piperazine: Another compound with a similar aromatic substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different fields.
Propiedades
Fórmula molecular |
C19H14ClN3O3S |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
(6Z)-3-(4-chlorophenyl)-6-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)23-17(21-22-19(23)27-16)11-3-6-13(20)7-4-11/h3-10H,1-2H3/b16-9- |
Clave InChI |
URNVJVPXDMPYTA-SXGWCWSVSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601301.png)
![2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11601303.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11601306.png)
![Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11601307.png)
![methyl 3-{3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11601326.png)
![N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11601348.png)
![4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile](/img/structure/B11601351.png)
![(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601355.png)

![2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11601368.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11601369.png)
![2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11601373.png)
![4-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B11601375.png)
![2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile](/img/structure/B11601378.png)
